molecular formula C23H25FN2O4S B11298963 N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-phenoxyacetamide

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-phenoxyacetamide

Cat. No.: B11298963
M. Wt: 444.5 g/mol
InChI Key: YIGMGBRPWJAMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrole-based sulfonamide derivative featuring a 4-fluorophenyl sulfonyl group, dimethyl substituents at the 4- and 5-positions of the pyrrole ring, an isopropyl group at the 1-position, and a phenoxyacetamide moiety at the 2-position. The pyrrole scaffold is known for its role in modulating pharmacokinetic properties, such as metabolic stability and solubility .

Properties

Molecular Formula

C23H25FN2O4S

Molecular Weight

444.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-phenoxyacetamide

InChI

InChI=1S/C23H25FN2O4S/c1-15(2)26-17(4)16(3)22(31(28,29)20-12-10-18(24)11-13-20)23(26)25-21(27)14-30-19-8-6-5-7-9-19/h5-13,15H,14H2,1-4H3,(H,25,27)

InChI Key

YIGMGBRPWJAMRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)COC3=CC=CC=C3)C(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-phenoxyacetamide involves multiple steps, typically starting with the preparation of the pyrrole ring. The synthetic route may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrole ring using a fluorophenylsulfonyl chloride in the presence of a base.

    Attachment of the Phenoxyacetamide Moiety: This can be done through an amide coupling reaction using phenoxyacetic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-phenoxyacetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: The compound may find use in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-phenoxyacetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide or Fluorinated Moieties

Key structural analogs include:

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example compound from ): Features a chromene-pyrazolopyrimidine core with dual fluorophenyl groups and a sulfonamide. Molecular weight: 589.1 g/mol vs. ~484.5 g/mol (estimated for the target compound). Melting point: 175–178°C, suggesting higher crystallinity compared to the target compound (data unavailable). Pharmacological relevance: Fluorinated chromenes are associated with kinase inhibition .

N-(4-([3-(Trifluoromethyl)phenyl]sulfanyl)phenyl)acetamide (): Simpler structure with a trifluoromethylphenyl sulfanyl group. Lacks the pyrrole scaffold but shares acetamide and aromatic sulfonyl motifs. Potential for similar metabolic pathways due to the acetamide group .

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Molecular Weight (g/mol) Fluorinated Groups Key Functional Groups
Target Compound Pyrrole ~484.5 4-Fluorophenyl Sulfonamide, Phenoxyacetamide
Example 53 () Pyrazolopyrimidine 589.1 3-Fluorophenyl Sulfonamide, Chromene
N-(4-([3-(Trifluoromethyl)phenyl]sulfanyl)phenyl)acetamide Benzene ~315.3 Trifluoromethyl Sulfanyl, Acetamide
Pharmacological and Biochemical Profiles
  • Target Compound: The 4-fluorophenyl sulfonyl group may enhance binding to ATP pockets in kinases (analogous to Example 53 in ). The phenoxyacetamide could improve solubility compared to purely hydrophobic analogs .
  • Example 53 () : Demonstrated activity in kinase assays (implied by structural similarity to kinase inhibitors), though specific data for the target compound remain unreported .

Biological Activity

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C23_{23}H25_{25}FN2_{2}O4_{4}S
Molecular Weight 444.5 g/mol
CAS Number 1010880-86-0

The structure features a pyrrole ring, a sulfonyl group attached to a fluorinated phenyl ring, and an acetamide moiety, which contribute to its reactivity and biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate activity against various Gram-positive and Gram-negative bacteria:

BacteriaActivity Observed
Staphylococcus aureusActive
Escherichia coliActive
Proteus mirabilisInhibited

These findings suggest potential applications in treating infections caused by antibiotic-resistant bacteria.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study conducted by Fayad et al. (2019) identified this compound as a candidate for further development in cancer therapy. The mechanism of action involves modulation of protein kinase activity, influencing cellular processes such as proliferation and apoptosis:

"The compound may bind to enzymes or receptors, inhibiting or modulating their activity" .

Case Study 1: Anticancer Screening

In a multicellular spheroid model screening of drug libraries, this compound was identified as having notable anticancer effects. The study highlighted its ability to induce apoptosis in cancer cells while sparing normal cells .

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of related compounds against ESKAPE pathogens. The results demonstrated that several derivatives exhibited significant inhibition against S. aureus and E. coli, suggesting that modifications to the compound's structure could enhance its antibacterial properties .

Conclusion and Future Directions

This compound shows promising biological activities, particularly in antibacterial and anticancer applications. Future research should focus on optimizing its structure for enhanced efficacy and exploring its potential in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.